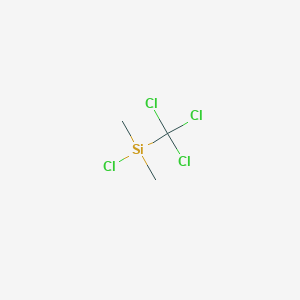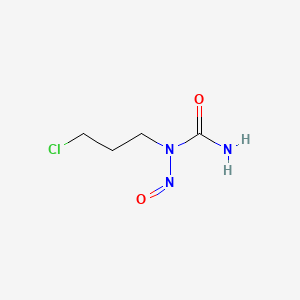
1-(3-Chloropropyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropropyl group and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1-nitrosourea typically involves the reaction of 3-chloropropylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropylamine} + \text{nitrosyl chloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the nitrosourea product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloropropyl group under mild conditions.
Major Products
Oxidation: Formation of nitroso oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying cellular processes.
Medicine: Explored for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biological molecules, such as DNA. The compound forms covalent bonds with DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-nitrosourea
- 1-(3-Chloropropyl)-2-nitrosourea
- 1-(3-Chloropropyl)-4-nitrosourea
Uniqueness
1-(3-Chloropropyl)-1-nitrosourea is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to other nitrosourea derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
13406-05-8 |
|---|---|
Molecular Formula |
C4H8ClN3O2 |
Molecular Weight |
165.58 g/mol |
IUPAC Name |
1-(3-chloropropyl)-1-nitrosourea |
InChI |
InChI=1S/C4H8ClN3O2/c5-2-1-3-8(7-10)4(6)9/h1-3H2,(H2,6,9) |
InChI Key |
XBCMYXVFMKHNHM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C(=O)N)N=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


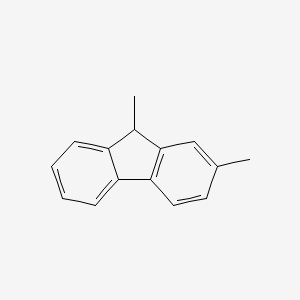
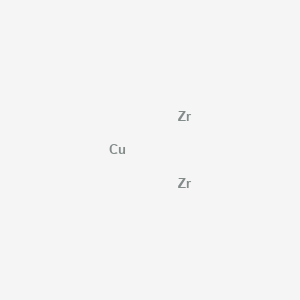
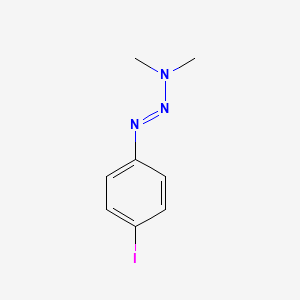

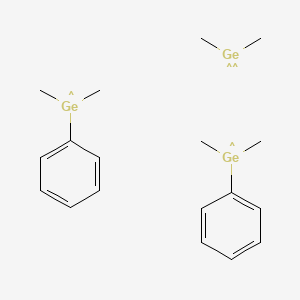


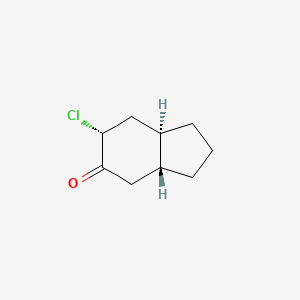

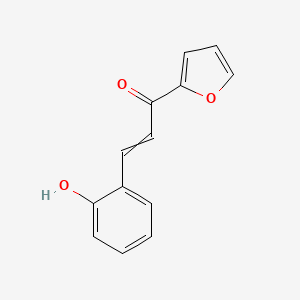


![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
